Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, benzyl 6-benzyl-5,7-dioxo-6,7-dihydro-5H-thiazolo[3,2-c]pyrimidine-2-carboxylate , systematically describes its fused bicyclic core and substituents. The base structure consists of a thiazolo[3,2-c]pyrimidine system, where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyrimidine ring (a six-membered di-nitrogen ring). The numbering follows IUPAC guidelines, with positions 5 and 7 occupied by ketone groups, while position 6 is substituted with a benzyl group. A carboxylate ester functional group is attached to position 2 via a benzyloxy linkage.
The molecular formula, C$${21}$$H$${16}$$N$$2$$O$$4$$S , reflects its heteroatom-rich composition, with a calculated molecular weight of 392.428 g/mol (monoisotopic mass: 392.0830777). The presence of two benzyl groups contributes to the compound’s hydrophobicity, while the carboxylate ester introduces potential sites for metabolic modification.
Table 1: Key Molecular Descriptors
Crystallographic Analysis and Bonding Patterns
While crystallographic data for this specific compound remains unpublished, structural insights can be inferred from analogous thiazolopyrimidine systems. The fused thiazole-pyrimidine core adopts a planar conformation due to aromatic π-electron delocalization across the heterocyclic rings. Bond lengths within the thiazole ring are characteristic of single and double bonds alternating between sulfur-nitrogen and carbon-carbon atoms, with typical C–S and C–N distances of approximately 1.74 Å and 1.32 Å , respectively.
The two ketone groups at positions 5 and 7 introduce electronic polarization, rendering these sites electrophilic. The benzyl substituent at position 6 adopts a perpendicular orientation relative to the bicyclic core to minimize steric clashes, as observed in similar N-benzylated heterocycles. The ester group at position 2 contributes to the molecule’s overall dipole moment, influencing its solubility and intermolecular interactions.
Comparative Analysis with Thiazolopyrimidine Congeners
Benzyl 6-benzyl-5,7-dioxo-6,7-dihydro-5H-thiazolo[3,2-c]pyrimidine-2-carboxylate shares structural similarities with other thiazolopyrimidine derivatives but exhibits distinct features due to its substitution pattern. For example, benzyl 5-(2-methoxyphenyl)-7-methyl-3-(2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (C$${29}$$H$${31}$$N$$3$$O$$5$$S) replaces the 5,7-diketone system with a methoxyphenyl group and introduces an oxolane-derived side chain, increasing its molecular weight to 533.65 g/mol .
Table 2: Structural Comparison with a Thiazolopyrimidine Congener
The absence of a methoxy or oxolane group in the target compound reduces its hydrogen-bonding capacity compared to the congener, potentially altering its pharmacokinetic profile. Conversely, the 5,7-diketone system may enhance metal-chelation properties, a feature absent in the compared derivative.
Properties
Molecular Formula |
C21H16N2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
benzyl 6-benzyl-5,7-dioxo-[1,3]thiazolo[3,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c24-18-11-19-23(21(26)22(18)12-15-7-3-1-4-8-15)13-17(28-19)20(25)27-14-16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChI Key |
PLBINCOCFGQAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C3N(C2=O)C=C(S3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
-
- React thioamide with α-bromo ketone under basic conditions to form a thiazole intermediate.
- Example Reaction:
$$
\text{Thioamide} + \text{α-bromo ketone} \rightarrow \text{Thiazole Intermediate}
$$
-
- The thiazole intermediate is then reacted with an appropriate aldehyde in the presence of a Lewis acid catalyst to facilitate the formation of the pyrimidine ring.
- Example Reaction:
$$
\text{Thiazole Intermediate} + \text{Aldehyde} \rightarrow \text{Pyrimidine Intermediate}
$$
-
- The pyrimidine intermediate is treated with benzyl bromide to introduce the benzyl group via nucleophilic substitution.
- Example Reaction:
$$
\text{Pyrimidine Intermediate} + \text{Benzyl Bromide} \rightarrow \text{Benzylated Product}
$$
Reaction Conditions
The reactions typically require specific conditions such as:
Temperature Control : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to promote cyclization.
Solvent Selection : Common solvents include dimethylformamide (DMF) and ethanol, which help dissolve reactants and facilitate reactions.
Catalysts : Lewis acids like zinc chloride may be used to enhance yields and selectivity during ring formation.
Research Findings
Recent studies have highlighted various aspects of the synthesis and biological activity of thiazolopyrimidine derivatives:
Biological Activity : Compounds in this class have shown potential anti-inflammatory and antimicrobial activities against various targets, including cyclooxygenase enzymes (COX).
Yield Optimization : Research indicates that optimizing reaction conditions (e.g., temperature, solvent) can significantly improve yields of the desired products.
Data Table
The following table summarizes key characteristics and findings related to the synthesis of Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5H-thiazolo[3,2-C]pyrimidine-2-Carboxylate:
| Parameter | Value/Details |
|---|---|
| Molecular Formula | C21H16N2O4S |
| Molecular Weight | 392.4 g/mol |
| Key Steps in Synthesis | Thiazole formation, Pyrimidine closure |
| Typical Solvents | DMF, Ethanol |
| Catalysts | Zinc chloride (for enhanced yields) |
| Biological Activity | Potential anti-inflammatory properties |
Chemical Reactions Analysis
Types of Reactions
PD-503, like other palladium compounds, is known to undergo a variety of chemical reactions, including:
Oxidation: PD-503 can be oxidized to higher oxidation states, often in the presence of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: It can be reduced back to its metallic form or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: PD-503 can participate in substitution reactions where ligands attached to the palladium center are replaced by other ligands. This is common in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
The reactions involving PD-503 often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents, often in the presence of a base.
Reduction: Hydrogen gas or sodium borohydride as reducing agents, typically under mild conditions.
Substitution: Organoboron compounds or halides as substrates, with bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in a Suzuki-Miyaura cross-coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with an arylboronic acid .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The presence of the thiazole and pyrimidine moieties has been linked to significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound exhibits its anticancer properties likely through the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, it has been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
-
Case Studies :
- A study demonstrated that derivatives of thiazole-pyrimidine hybrids displayed potent antiproliferative activity against breast cancer cell lines (MCF-7), with some compounds showing lower IC50 values than standard chemotherapeutics like 5-fluorouracil .
- Another investigation noted that structural modifications in the thiazole ring could enhance the anticancer efficacy, indicating a structure-activity relationship (SAR) where electron-withdrawing groups improve activity against specific cancer types .
Antimicrobial Properties
Beyond its anticancer applications, Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5H-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate also demonstrates promising antimicrobial activities:
- Antibacterial and Antitubercular Effects : Compounds based on thiazole structures have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis. The thiazole ring contributes to the compound's ability to penetrate bacterial membranes and disrupt metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituents on the Thiazole Ring : Modifications can significantly alter binding affinity and selectivity towards target enzymes.
- Pyrimidine Integration : The positioning of functional groups on the pyrimidine moiety can enhance or diminish activity against specific cancer cell lines or pathogens.
Mechanism of Action
The mechanism by which PD-503 exerts its effects is primarily through its role as a catalyst. Palladium compounds like PD-503 facilitate chemical reactions by providing a surface for reactants to adsorb and interact, lowering the activation energy required for the reaction to proceed. This involves the formation of intermediate complexes with the reactants, which then undergo transformation to yield the final products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Compound X shares a thiazolo-pyrimidine fused ring system with analogs but differs in substitution patterns and biological targets. Key comparisons include:
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a and 11b)
- Structure: These compounds (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)) feature a thiazolo[3,2-a]pyrimidine core with a benzylidene substituent at position 2 and a cyano group at position 6 .
- Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid .
- Key Differences: Compound X has a benzyl ester at position 2 instead of a cyano group. The fused ring system in Compound X is thiazolo[3,2-c]pyrimidine, altering substituent spatial orientation compared to thiazolo[3,2-a]pyrimidine in 11a/b .
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]pyrimidine-6-Carboxylate
- Structure : Features a dihydrothiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group at position 2 and an ethyl ester at position 6 .
- Crystallography : The pyrimidine ring is puckered, forming an 80.94° dihedral angle with the benzene ring, influencing binding interactions .
- Key Differences :
Pharmacological Targets and Binding Modes
- Compound X : Binds MMP13 with high affinity, as evidenced by crystallographic data showing interactions with catalytic zinc and hydrophobic pockets .
- Pyrimidine Dicarboxylic Acid Derivatives (e.g., DB04760): Also target MMP13 but lack the thiazolo ring, relying on dicarboxylic acid groups for zinc coordination .
- GSK-923295: A non-thiazolo MMP13 inhibitor with a distinct sulfonamide scaffold, highlighting structural diversity in MMP13 targeting .
Functional Group Impact on Bioactivity
- Cyano Groups: In 11a/b, the cyano group may act as a hydrogen bond acceptor, but its absence in Compound X suggests alternative binding interactions with MMP13 .
- Methoxy Groups : Present in the ethyl derivative, these could reduce metabolic clearance but increase polarity compared to Compound X’s benzyl moieties .
Research Implications
Compound X’s crystallographically validated binding to MMP13 positions it as a lead compound for osteoarthritis therapy. Structural analogs provide insights into:
Biological Activity
Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5H-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's structure, synthesis, and biological activities, including its anticancer properties and other therapeutic potentials.
Compound Overview
- Chemical Formula : C21H16N2O4S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : Benzyl 6-benzyl-5,7-dioxo-5H,6H,7H-[1,3]thiazolo[3,2-c]pyrimidine-2-carboxylate
- DrugBank ID : DB08561
This compound features a thiazole ring fused with a pyrimidine structure and contains multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that vary based on desired yield and purity. The synthetic pathways often focus on optimizing the pharmacological properties of the compound.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that thiazolo[3,2-a]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to Benzyl 6-Benzyl have shown high efficiency against cervical adenocarcinoma (HeLa) cells while exhibiting lower toxicity towards normal liver cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Thiazolo Derivative A | HeLa | 10 | High |
| Thiazolo Derivative B | Chang Liver | >50 | Low |
The mechanism of action for Benzyl 6-Benzyl involves interaction studies that elucidate its pharmacodynamics and pharmacokinetics. The compound may function as an inhibitor of specific enzymes or receptors involved in cancer progression.
Other Biological Activities
Beyond anticancer properties, thiazolo-pyrimidine derivatives have shown potential in:
- Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains.
- Antidiabetic Properties : Certain derivatives have been noted for their ability to modulate glucose metabolism.
Case Studies and Research Findings
- Antileishmanial Effects : Some thiazolo-pyrimidine derivatives have demonstrated powerful antileishmanial effects against promastigote forms in vitro .
- Cytotoxicity Against Tumor Cells : A study highlighted a series of thiazolopyrimidine compounds that exhibited selective cytotoxicity against MCF-7 breast cancer cells while sparing normal cells .
- Dual Inhibition Potential : Recent investigations have explored the dual inhibition of EGFR and VEGFR pathways by novel pyrimidine derivatives, indicating a broader therapeutic application for compounds like Benzyl 6-Benzyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
